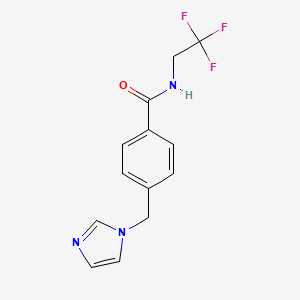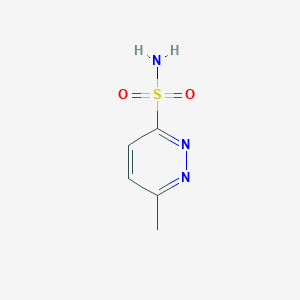
6-Methylpyridazine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyridazine-3-sulfonamide is a chemical compound with the CAS Number: 1247738-40-4 . It has a molecular weight of 173.2 and its IUPAC name is 6-methyl-3-pyridazinesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7N3O2S/c1-4-2-3-5 (8-7-4)11 (6,9)10/h2-3H,1H3, (H2,6,9,10) . This indicates that the molecule is composed of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, sulfonamides in general are known to exhibit a range of pharmacological activities . They are used as broad-spectrum antimicrobial drugs and can treat a diverse range of disease states .科学的研究の応用
Antibacterial Activity and Therapeutic Applications
6-Methylpyridazine-3-sulfonamide derivatives have shown significant antibacterial activities, indicating their potential as therapeutic agents. The reactivity of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides towards some nitrogen nucleophiles has been studied, leading to the synthesis of new sulfonamide derivatives with notable antibacterial activities against pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These findings highlight the potential of this compound derivatives in developing new antimicrobial therapies and contribute to the medicinal chemistry efforts in combating bacterial infections (Mohamed, 2007).
Environmental Fate and Analysis
The environmental presence and fate of sulfonamides, including this compound, have been a subject of research due to their widespread use and potential ecological impacts. Studies on the chlorination and oxidation by free chlorine of sulfonamides have identified main chlorination by-products, offering insights into their transformation in wastewater treatment plants (WWTP) and water treatment plants (WTP). This research is crucial for understanding the environmental behavior of sulfonamides and developing strategies for mitigating their impact on aquatic ecosystems (Gaffney et al., 2016).
Furthermore, methods have been established for detecting sulfonamide residues, including this compound, in food samples like chicken meat and eggs, using high-performance liquid chromatography (HPLC). This research supports the need for monitoring antibiotic residues in food products, ensuring food safety, and addressing public health concerns (Premarathne et al., 2017).
Photodegradation and Biodegradation
The photodegradation and biodegradation of sulfamethoxypyridazine, a closely related compound, have been investigated to understand the abiotic and biotic degradation pathways of sulfonamides in aquatic environments. These studies shed light on the removal mechanisms of pharmaceuticals in the environment and help assess the risks associated with their persistence. The findings indicate that sulfamethoxypyridazine undergoes significant transformation under UV-light exposure, with identified transformation products having no cytotoxic potential, suggesting UV-light as an effective method for inactivating sulfonamides’ antimicrobial activity (Zessel et al., 2014).
作用機序
Target of Action
6-Methylpyridazine-3-sulfonamide is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that many pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
It’s known that the compound is a powder at room temperature and has a molecular weight of 1732 . These properties could potentially influence its bioavailability.
Result of Action
It’s known that pyridazine derivatives have a wide range of pharmacological activities .
Action Environment
It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Safety and Hazards
The safety information for 6-Methylpyridazine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
The pyridazine ring in 6-Methylpyridazine-3-sulfonamide is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions
Cellular Effects
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Mechanism
It is known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Dosage Effects in Animal Models
It is known that sulfonamide drugs can cause various side effects, including diseases of the digestive and respiratory tracts, and strong allergic reactions .
Subcellular Localization
Computational approaches have been used for the prediction of protein attributes, such as subcellular localization .
特性
IUPAC Name |
6-methylpyridazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-3-5(8-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWFSOYHBWJGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
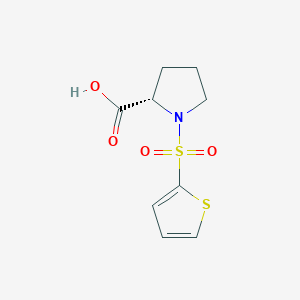
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2749993.png)
![Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2749994.png)
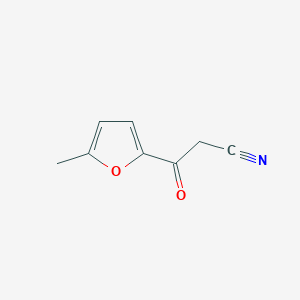
![N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2-nitro-benzamide](/img/structure/B2749996.png)
![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)

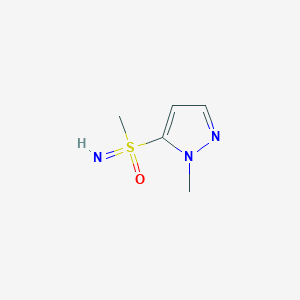
![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)
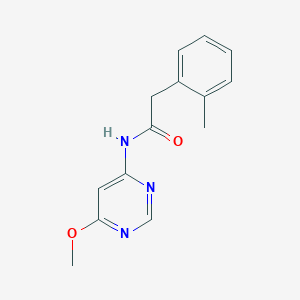

![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)
